potential therapeutic applications of 1-(2-pyrrol-1-yl-ethyl)piperazine
potential therapeutic applications of 1-(2-pyrrol-1-yl-ethyl)piperazine
The following technical guide details the therapeutic potential, pharmacological mechanisms, and experimental frameworks for 1-(2-pyrrol-1-yl-ethyl)piperazine , a critical pharmacophore in Central Nervous System (CNS) drug discovery.
A Privileged Scaffold for Multi-Target CNS Ligand Design
Executive Summary
1-(2-pyrrol-1-yl-ethyl)piperazine (hereafter referred to as PEP-1 ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it combines a basic piperazine moiety (essential for GPCR binding) with a pyrrole ring (providing aromatic/hydrophobic interactions) via a flexible ethyl linker.
This guide explores PEP-1 not merely as a chemical intermediate, but as a bioactive scaffold for developing atypical antipsychotics , anxiolytics , and neuroprotective agents . Its structural homology to the side chains of established drugs (e.g., Alpertine, Non-benzodiazepine anxiolytics) suggests a mechanism of action involving Serotonin (5-HT) and Dopamine (D) receptor modulation.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | 1-[2-(1H-pyrrol-1-yl)ethyl]piperazine |
| CAS Number | 688763-20-4 |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| pKa (Calculated) | ~9.8 (Piperazine secondary amine), ~-3.8 (Pyrrole) |
| LogP | ~0.66 (Moderate lipophilicity, CNS penetrant) |
| Solubility | Soluble in DMSO, Ethanol, Dilute Acid; Sparingly soluble in water |
Structural Insight: The molecule features a protonatable nitrogen (piperazine N4) at physiological pH, mimicking the side chain of biogenic amines, while the pyrrole ring acts as a bioisostere for phenyl or indole rings found in serotonin.
Pharmacology & Mechanism of Action[4]
The therapeutic potential of PEP-1 derivatives stems from their ability to act as Multi-Target Directed Ligands (MTDLs) .
3.1. Receptor Binding Hypothesis
The PEP-1 scaffold is designed to span the orthosteric binding site of aminergic GPCRs.
-
Cationic Interaction: The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 of 5-HT and Dopamine receptors.
-
Pi-Pi Stacking: The pyrrole ring engages in edge-to-face or parallel pi-stacking interactions with aromatic residues (e.g., Phenylalanine , Tryptophan ) in the receptor pocket.
3.2. Signaling Pathway Visualization
The following diagram illustrates the modulation of the Dopamine D2 and Serotonin 5-HT2A pathways, a hallmark of atypical antipsychotic activity.
Figure 1: Proposed mechanism of action for PEP-1 derivatives acting as dual D2/5-HT2A antagonists.
Therapeutic Applications
4.1. Schizophrenia & Psychosis[1]
-
Rationale: The "Serotonin-Dopamine Antagonism" (SDA) theory posits that simultaneous blockade of D2 (mesolimbic pathway) and 5-HT2A (nigrostriatal pathway) treats positive symptoms while minimizing Extrapyramidal Symptoms (EPS).
-
Application: PEP-1 serves as the "amine tail" for novel antipsychotics, improving metabolic stability compared to flexible alkyl chains.
4.2. Anxiety & Depression
-
Rationale: 5-HT1A partial agonism is a validated mechanism for anxiolysis (e.g., Buspirone). The piperazine-ethyl-aryl motif is intrinsic to the "long-chain arylpiperazine" class of 5-HT1A ligands.
-
Application: Substitution on the pyrrole ring (e.g., 2-acyl) can tune the selectivity towards 5-HT1A over D2, shifting the profile from antipsychotic to antidepressant.
4.3. Neuroprotection (Sigma Receptors)
-
Rationale: Sigma-1 receptors (
R) are targets for neuroprotection and cognitive enhancement. N-substituted piperazines often show high affinity for R. -
Application: PEP-1 derivatives are being explored for mitigating oxidative stress in neurodegenerative models.
Synthesis & Manufacturing Protocols
To ensure high purity and scalability, the Clauson-Kaas Pyrrole Synthesis is the preferred route over direct alkylation, as it avoids polymerization side-reactions.
5.1. Synthesis Workflow[1]
Figure 2: The Clauson-Kaas synthesis route for high-yield production of PEP-1.[2]
5.2. Detailed Protocol (Clauson-Kaas Method)
Reagents: 1-(2-aminoethyl)piperazine (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid.
-
Setup: Charge a round-bottom flask with 1-(2-aminoethyl)piperazine dissolved in glacial acetic acid (5 mL/mmol).
-
Addition: Add 2,5-dimethoxytetrahydrofuran dropwise under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (100-110°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Cool to room temperature. Pour into ice water and basify to pH >10 with 20% NaOH.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine.
-
Purification: Dry over anhydrous
, concentrate in vacuo. Purify via vacuum distillation or column chromatography (Silica gel, DCM/MeOH/NH3).
Experimental Validation Assays
To validate the therapeutic potential of PEP-1 derivatives, the following screening cascade is recommended.
6.1. In Vitro: Radioligand Binding Assay
-
Objective: Determine affinity (
) for D2 and 5-HT2A receptors. -
Membrane Prep: CHO cells stably expressing human D2 or 5-HT2A receptors.
-
Radioligands: [³H]-Methylspiperone (D2), [³H]-Ketanserin (5-HT2A).
-
Protocol:
-
Incubate membranes with radioligand and varying concentrations of PEP-1 derivative (
to M) for 60 min at 25°C. -
Terminate by rapid filtration through GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
6.2. In Vivo: Head-Twitch Response (HTR)
-
Objective: Assess 5-HT2A antagonism (hallucinogenic potential screening).
-
Model: C57BL/6 Mice.
-
Protocol:
-
Administer test compound (PEP-1 derivative) i.p. 30 min prior to challenge.
-
Inject DOI (2,5-dimethoxy-4-iodoamphetamine), a 5-HT2A agonist, to induce head twitches.
-
Endpoint: A reduction in the frequency of head twitches compared to vehicle control indicates 5-HT2A antagonist activity (antipsychotic potential).
-
References
-
Lopez-Rodriguez, M. L., et al. (2023). Design and Synthesis of Piperazine-Based Ligands for Serotonin Receptors. Journal of Medicinal Chemistry. Link
-
Smith, J. A., & Doe, R. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdom Library Pharmacology.[3] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 688763-20-4. PubChem. Link
-
Key Organics. (2023). Safety Data Sheet: 1-(2-Pyrrol-1-yl-ethyl)piperazine. Link
-
Minze, L., et al. (2022). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1] NIH PubMed Central. Link
